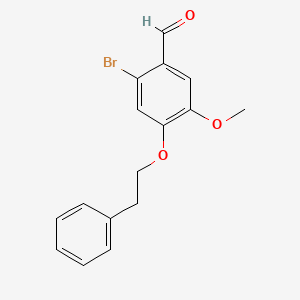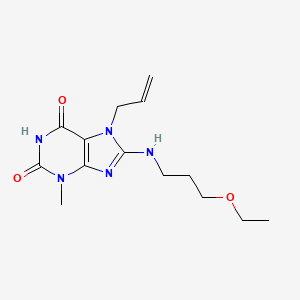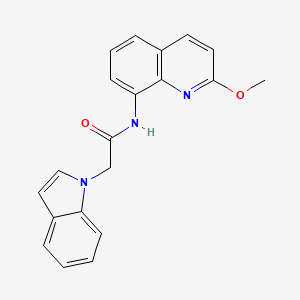
2-Bromo-5-methoxy-4-(2-phenylethoxy)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-Bromo-5-methoxy-4-(2-phenylethoxy)benzaldehyde is a chemically synthesized molecule that may be related to various research areas, including organic synthesis and material science. While the provided papers do not directly discuss this specific compound, they do provide insights into similar brominated and methoxy-substituted benzaldehydes, which can be useful in understanding the general behavior and properties of such compounds.
Synthesis Analysis
The synthesis of brominated benzaldehydes and their derivatives is a topic of interest in the field of organic chemistry. For instance, the synthesis of 2-(N-bromoalkoxy)-5-(phenylazo)benzaldehydes and their oximes involves multiple steps, including bromination and azo coupling, and is characterized using various spectroscopic techniques . Similarly, the total synthesis of a naturally occurring dibrominated compound is achieved through a multi-step process starting from a brominated methoxyphenyl methanol . These studies indicate that the synthesis of brominated aromatic compounds often requires careful planning and execution of multiple reaction steps.
Molecular Structure Analysis
The molecular structure of brominated benzaldehydes is typically analyzed using spectroscopic methods such as FT-IR, GC-MS, and NMR . Computational methods, including geometry optimization and potential energy scan studies, are also employed to predict the favored conformations of these molecules. Molecular properties such as AIM, NBO, HOMO-LUMO, and MEP surfaces can be derived from optimized structures, providing a deeper understanding of the electronic characteristics of these compounds .
Chemical Reactions Analysis
Brominated benzaldehydes can undergo various chemical reactions, including azo coupling , demethylation , and the Horner-Wittig-Emmons reaction . These reactions are often used to introduce or modify functional groups within the molecule, which can significantly alter the compound's physical and chemical properties. The reactivity of these compounds can be influenced by the presence of bromine and methoxy groups, which can activate or deactivate the benzene ring towards further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzaldehydes are influenced by their molecular structure. The presence of bromine atoms can increase the molecular weight and may affect the compound's boiling and melting points. The electronic properties, such as HOMO-LUMO gaps, can be indicative of the compound's reactivity and stability . The light-emitting performance of certain brominated compounds, as investigated through UV-Vis and fluorescence spectroscopy, suggests potential applications in material science . Additionally, the regioselective demethylation of aryl methyl ethers demonstrates the chemical versatility of these compounds .
科学的研究の応用
Synthesis Processes and Chemical Transformations
- The compound is involved in the synthesis of various other chemical compounds. For example, its derivatives are used in the preparation of 3,4,5-trimethoxy benzaldehyde, indicating its role in complex chemical syntheses (Feng, 2002).
- It is also used in the synthesis of specific phenyl-propenamides, which are further utilized to create novel copolymers with styrene. These copolymers have applications in material science due to their unique thermal and structural properties (Kharas et al., 2015).
Nematicidal Activity
- Derivatives of this compound are used in the synthesis of certain carbamates, which have shown nematicidal activity against root-knot nematodes. This suggests potential applications in agriculture and pest control (Kumari, Singh, & Walia, 2014).
Biological Evaluation
- Another application includes its use in synthesizing specific dihydropyrimidine derivatives, which have been characterized and evaluated for antimicrobial activity. This indicates its potential use in the development of new antimicrobial agents (Sherekar, Kakade, & Padole, 2021).
Light-Emitting Performance
- In the field of optoelectronics, this compound's derivatives are used in the synthesis of light-emitting monomers, which have potential applications in the development of new light-emitting materials (Shou-xin, 2010).
Liquid Crystalline Behavior
- The compound is utilized in synthesizing liquid crystal molecules, indicating its application in the development of new materials with specific liquid crystalline properties, which are important for display technologies and other applications (Jamain, Omar, & Khairuddean, 2020).
Cytotoxicity Studies
- It serves as a starting material for synthesizing compounds that have been evaluated for cytotoxicity against human tumor cell lines, suggesting its potential in cancer research and therapy (Brandes et al., 2020).
作用機序
Target of Action
The primary targets of 2-Bromo-5-methoxy-4-(2-phenylethoxy)benzaldehyde are extracellular signal-regulated kinase 2/mitogen-activated protein kinase 1 (ERK2) and fibroblast growth factor receptor 2 (FGFR2) . These proteins play crucial roles in cell signaling pathways, regulating cellular processes such as proliferation, differentiation, and apoptosis.
Mode of Action
The compound interacts with its targets through a process known as molecular docking . This involves the compound binding to the active sites of the target proteins, leading to changes in their conformation and function. The exact nature of these changes is currently under investigation.
Biochemical Pathways
The compound’s interaction with ERK2 and FGFR2 affects multiple biochemical pathways. ERK2 is part of the MAPK/ERK pathway, which regulates cell division and differentiation. FGFR2 is involved in the FGFR signaling pathway, influencing cell growth and tissue repair .
Pharmacokinetics
Its molecular weight of335.19 suggests it may have good bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed.
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific context of its use. Given its targets, it may influence cell growth and differentiation, potentially making it useful in treating conditions like cancer .
特性
IUPAC Name |
2-bromo-5-methoxy-4-(2-phenylethoxy)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO3/c1-19-15-9-13(11-18)14(17)10-16(15)20-8-7-12-5-3-2-4-6-12/h2-6,9-11H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTFSJAKRZEKSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=O)Br)OCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(2-methoxyethyl)oxamide](/img/structure/B2508337.png)

![3-butoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2508340.png)
![3-Ethyl-5-[3-(4-methoxyphenyl)prop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2508342.png)





![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2508351.png)
![N-{(E)-[1-(4-bromophenyl)-1H-pyrrol-3-yl]methylidene}-3,4-dichloroaniline](/img/structure/B2508353.png)
![N-isopropyl-2-[(8-oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]acetamide](/img/structure/B2508354.png)

